2-Ethylhexyl pivalate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-6-8-9-11(7-2)10-15-12(14)13(3,4)5/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGIWFWLKMKNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936882 | |
| Record name | 2-Ethylhexyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16387-18-1 | |
| Record name | 2-Ethylhexyl 2,2-dimethylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16387-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016387181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethylhexyl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLHEXYL PIVALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M55ILZ78FS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to 2-Ethylhexyl 2,2-Dimethylpropanoate: Properties, Synthesis, and Pharmaceutical Applications
Abstract: This document provides a comprehensive technical overview of 2-ethylhexyl 2,2-dimethylpropanoate, an ester with significant utility in various industrial and pharmaceutical applications. The guide covers its precise chemical identity according to IUPAC nomenclature, details its key physicochemical properties, presents a robust methodology for its synthesis, and explores its functional roles, particularly as an excipient in drug formulation. The content is structured to deliver actionable insights for researchers, chemists, and formulation scientists, emphasizing the causal relationships between the molecule's structure and its practical applications. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity.
Chemical Identity and Nomenclature
The compound is an ester formed from the reaction of 2-ethylhexanol and 2,2-dimethylpropanoic acid (commonly known as pivalic acid).
-
IUPAC Name : The correct and preferred IUPAC name for this molecule is 2-ethylhexyl 2,2-dimethylpropanoate [1].
-
Synonyms : It is also widely known by other names, including 2-ethylhexyl pivalate, pivalic acid 2-ethylhexyl ester, and propanoic acid, 2,2-dimethyl-, 2-ethylhexyl ester[1][2].
-
CAS Number : The Chemical Abstracts Service registry number for this compound is 16387-18-1 [1].
-
Molecular Weight : 214.34 g/mol [1].
The chemical structure is characterized by a branched 2-ethylhexyl alcohol moiety and a sterically hindered tert-butyl group from the pivalic acid moiety. This unique structure is directly responsible for its distinctive physical and chemical properties.
Chemical Structure of 2-Ethylhexyl 2,2-Dimethylpropanoate
Physicochemical Properties
The utility of 2-ethylhexyl 2,2-dimethylpropanoate in pharmaceutical formulations is dictated by its physical properties, which impart desirable characteristics such as texture, spreadability, and solvency. The branched alkyl chain and the bulky t-butyl group create a molecule that is liquid at room temperature, chemically stable, and highly lipophilic.
A summary of its key physicochemical data is presented below:
| Property | Value | Source(s) |
| Appearance | Colorless clear liquid | [4] |
| Boiling Point | 229.6 °C at 760 mmHg | [2] |
| Density | 0.867 g/cm³ | [2] |
| Flash Point | 95.1 °C | [2] |
| Vapor Pressure | 0.0691 mmHg at 25 °C | [2] |
| logP (o/w) | 4.6 (Predicted) | [1][3] |
| Water Solubility | Very low (estimated at 13.52 mg/L at 25°C) | [4] |
| Solubility | Soluble in alcohol and other organic solvents | [4] |
The high LogP value indicates strong lipophilicity, making it an excellent solvent for many poorly water-soluble active pharmaceutical ingredients (APIs). Its low vapor pressure and high flash point contribute to its stability and safety in handling and formulation processes.
Synthesis and Manufacturing
The primary industrial synthesis route for 2-ethylhexyl 2,2-dimethylpropanoate is the Fischer-Speier esterification of 2-ethylhexanol with 2,2-dimethylpropanoic acid, typically using a strong acid catalyst.
Reaction Principle
The esterification is a reversible condensation reaction. To drive the reaction toward the product side and achieve high yields, the water formed as a byproduct must be continuously removed from the reaction mixture, in accordance with Le Châtelier's principle. This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a self-validating system for synthesizing high-purity 2-ethylhexyl 2,2-dimethylpropanoate.
Materials:
-
2-Ethylhexanol (1.0 eq)
-
2,2-Dimethylpropanoic acid (pivalic acid) (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.02 eq, catalyst)
-
Toluene (solvent, for azeotropic water removal)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup : Equip a 500 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
-
Charging Reactants : Charge the flask with 2-ethylhexanol (e.g., 65.1 g, 0.5 mol), 2,2-dimethylpropanoic acid (56.2 g, 0.55 mol), p-toluenesulfonic acid (1.9 g, 0.01 mol), and toluene (150 mL).
-
Rationale: A slight excess of the carboxylic acid is used to ensure complete conversion of the more valuable alcohol. p-TSA is a cost-effective and efficient acid catalyst for this transformation[5]. Toluene serves as both a solvent and an azeotroping agent to remove water.
-
-
Esterification : Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-6 hours). The theoretical amount of water for this scale is 9.0 mL.
-
Workup - Neutralization : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
-
100 mL of deionized water.
-
100 mL of 5% NaHCO₃ solution (repeat until effervescence ceases) to neutralize the p-TSA catalyst and remove excess pivalic acid.
-
100 mL of brine to break any emulsions and remove residual water.
-
Rationale: This aqueous workup is critical for removing the acid catalyst and unreacted starting material, which could compromise the purity and stability of the final product.
-
-
Drying and Solvent Removal : Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification (Optional) : For very high purity, the crude ester can be purified by vacuum distillation.
-
Characterization : Confirm the product's identity and purity using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis of 2-ethylhexyl 2,2-dimethylpropanoate.
Applications in Pharmaceutical Sciences
The unique combination of branched-chain structure, high lipophilicity, and low viscosity makes 2-ethylhexyl 2,2-dimethylpropanoate a valuable excipient in pharmaceutical, particularly in topical and transdermal drug delivery systems.
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Emollient : In creams, lotions, and ointments, it acts as an emollient, providing a light, non-greasy feel and improving the spreadability of the formulation on the skin[1][6]. The branched structure prevents the close packing of molecules that can lead to a waxy or heavy texture, a common issue with linear esters like hexyl pivalate[4].
-
Solvent for APIs : Its non-polar nature makes it an effective solvent for lipophilic APIs, enhancing their solubility and promoting uniform distribution within a semi-solid base. This is crucial for ensuring consistent dosing and bioavailability in topical products.
-
Viscosity Modifier : It can be used to reduce the viscosity of thick formulations, improving their flow properties and making them easier to dispense and apply.
-
Plasticizer : While less common in pharmaceuticals, in other industries, related 2-ethylhexyl esters are used as plasticizers for polymers, for example in flexible PVC food film[7]. This property can be relevant in the development of certain polymer-based drug delivery systems like patches or films.
The rationale for its selection over other esters often lies in its superior sensory profile (light feel), excellent chemical stability due to the sterically hindered ester group, and favorable safety profile.
Safety and Toxicological Profile
For any excipient, a thorough understanding of its safety is paramount for drug development professionals.
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General Toxicity : 2-Ethylhexyl esters of fatty acids are generally considered to have low acute oral and dermal toxicity[8].
-
Irritation and Sensitization : Based on data for structurally similar esters like 2-ethylhexyl palmitate, the compound is not expected to be a skin or eye irritant, nor a skin sensitizer under normal use conditions[9][10].
-
GHS Classification : According to depositor-supplied information to the European Chemicals Agency (ECHA), the substance does not meet the criteria for GHS hazard classification[1].
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Metabolism : A key consideration for 2-ethylhexyl esters is their potential for hydrolysis in the body to 2-ethylhexanol (2-EH) and the corresponding carboxylic acid. 2-EH itself has been reported to cause developmental toxicity in animal studies at certain doses[8]. Therefore, risk assessments must consider the potential systemic exposure to this metabolite, especially in formulations designed for high absorption or long-term use[8].
It is essential for formulators to consult the latest Material Safety Data Sheet (MSDS) and regulatory assessments when incorporating this excipient into a drug product.
Conclusion
2-Ethylhexyl 2,2-dimethylpropanoate is a well-defined chemical entity with a valuable profile for pharmaceutical applications. Its IUPAC name is unambiguous, and its physicochemical properties—stemming directly from its branched and sterically hindered structure—make it an excellent emollient and specialty solvent. The synthesis via Fischer esterification is a robust and scalable process. For drug development professionals, its primary utility lies in optimizing the aesthetics, stability, and API solubility of topical formulations. While it possesses a favorable safety profile, a scientific approach requires consideration of its hydrolysis products in comprehensive risk assessments. This guide provides the foundational knowledge necessary for the informed evaluation and application of this versatile excipient.
References
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Daneshfar, A., et al. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. ResearchGate. Available at: [Link]
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(2011). Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations. ResearchGate. Available at: [Link]
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PubChemLite. (n.d.). This compound (C13H26O2). PubChemLite. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethylhexylal. Carl ROTH. Available at: [Link]
- Google Patents. (2011). CN102249909A - Method for preparing bis(2-ethylhexyl)adipate. Google Patents.
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PubMed. (2024). The role of di-(2-ethylhexyl) phthalate in cancer initiation and progression: Mechanisms and health implications. PubMed. Available at: [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2-ethylhexyl palmitate. Chemos GmbH & Co.KG. Available at: [Link]
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PubChem. (n.d.). This compound. PubChem. Available at: [Link]
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NIST. (n.d.). Propanoic acid, 2,2-dimethyl-, hexyl ester. NIST WebBook. Available at: [Link]
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SIELC Technologies. (2018). 2-Ethylhexyl 2-(2,4-dichlorophenoxy)propanoate. SIELC Technologies. Available at: [Link]
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NICNAS. (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]
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PubChem. (n.d.). 2-Ethylhexyl 2-ethylhexanoate. PubChem. Available at: [Link]
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The Good Scents Company. (n.d.). hexyl pivalate. The Good Scents Company. Available at: [Link]
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NCBI Bookshelf. (2000). Di(2-ethylhexyl) adipate. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]
- Google Patents. (2017). CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester. Google Patents.
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Introduction: Understanding 2-Ethylhexyl Pivalate
This compound (CAS No. 16387-18-1), also known as 2-ethylhexyl 2,2-dimethylpropanoate, is a branched-chain ester characterized by its bulky pivaloyl group and a 2-ethylhexyl alcohol moiety.[1] This unique structure imparts a combination of properties including excellent hydrolytic and thermal stability, low volatility, and good solubility in non-polar media. While its primary commercial application is as an emollient in the cosmetics industry, these same physicochemical characteristics make it a molecule of interest for various scientific research applications.[1] This guide will provide an in-depth exploration of its established and potential uses in a research context, moving beyond its role in personal care to its application in polymer science, lubrication technology, and as a subject of synthetic chemistry research.
Chemical and Physical Properties
A foundational understanding of this compound's properties is crucial for its application in research.
| Property | Value |
| Molecular Formula | C13H26O2 |
| Molecular Weight | 214.35 g/mol |
| CAS Number | 16387-18-1 |
| Appearance | Colorless liquid |
| Boiling Point | 229.6 °C at 760 mmHg |
| Density | 0.867 g/cm³ |
| LogP | 4.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
(Data sourced from PubChem CID 85992)[1]
The absence of hydrogen bond donors and the sterically hindered ester group contribute to its stability and non-polar nature.
Core Research Application: Polymer Science and Coatings
A significant, though not widely documented, research application for this compound is as a coalescing agent in the development of waterborne coatings. Coalescing agents are high-boiling point solvents that temporarily plasticize polymer latex particles, enabling them to fuse into a continuous film as the water evaporates.
The Causality Behind Its Use as a Coalescing Agent
The efficacy of a coalescing agent is dependent on its ability to effectively lower the minimum film formation temperature (MFFT) of a latex formulation without contributing significantly to volatile organic compounds (VOCs). This compound is a strong candidate for research in this area due to:
-
Low Volatility: Its high boiling point ensures it remains in the film long enough to facilitate coalescence but can be driven off under specific curing conditions if required.
-
Excellent Solvency: Its ester structure provides good solvency for a range of acrylic and vinyl-acrylic polymer binders used in latex paints.
-
Hydrolytic Stability: The bulky pivaloyl group protects the ester linkage from hydrolysis, which is a critical attribute in aqueous formulations, especially those with alkaline pH.
Research in this area often involves comparing the performance of novel coalescing agents like this compound against industry standards.[2][3]
Experimental Workflow: Evaluation of this compound as a Coalescing Agent
Below is a generalized protocol for assessing the performance of this compound in a latex paint formulation.
Caption: Workflow for evaluating a novel coalescing agent.
-
Latex Selection: Choose a commercially available or synthesized acrylic or styrene-acrylic latex polymer with a known MFFT.
-
Formulation: Prepare a base paint formulation consisting of the latex, pigments (e.g., TiO2), and other additives (thickeners, dispersants).
-
Coalescent Addition: Create several batches of the paint, adding varying concentrations of this compound (e.g., 2%, 4%, 6% by weight of polymer solids). A control batch with a standard coalescent and one with no coalescent should also be prepared.
-
MFFT Determination: Use a MFFT bar to determine the minimum temperature at which each formulation forms a continuous film. The reduction in MFFT is a primary measure of coalescent efficiency.
-
Film Application and Curing: Apply the formulated paints to standardized substrates (e.g., glass or steel panels) at a controlled thickness. Allow the films to cure under controlled temperature and humidity.
-
Performance Testing: After curing, evaluate the films for key properties:
-
Hardness: Pendulum or micro-indentation hardness tests.
-
Flexibility: Mandrel bend test.
-
Gloss: Measurement with a gloss meter at various angles.
-
Water Resistance: Spot or immersion tests.
-
-
VOC Analysis: Determine the VOC content of the wet paint using EPA Method 24 or similar standard protocols.
Potential Research Application: Lubrication and Functional Fluids
The structural similarity of this compound to other 2-ethylhexyl esters that have been successfully researched as base oils for lubricants and drilling fluids suggests its potential in this field.[4]
Rationale for Investigation in Lubricants:
-
Thermal and Oxidative Stability: The branched structure of both the pivaloyl and 2-ethylhexyl groups can impart good thermal and oxidative stability, which is critical for lubricant performance.
-
Viscosity Index: As an ester, it is likely to have a favorable viscosity index, meaning its viscosity changes less with temperature compared to mineral oils.
-
Low Pour Point: The branching generally leads to a low pour point, making it suitable for low-temperature applications.
Research in this area would involve synthesizing this compound and blending it with additive packages to create novel lubricant formulations. These would then be tested for their tribological properties (friction and wear), viscosity, and stability under various conditions.
Research Focus: Advanced Organic Synthesis
The synthesis of this compound itself is a relevant area of scientific inquiry, particularly in the field of green chemistry and biocatalysis.
Enzymatic Synthesis of 2-Ethylhexyl Esters
The synthesis of similar esters, such as 2-ethylhexyl palmitate, has been achieved using immobilized lipases.[5] This approach offers several advantages over traditional acid-catalyzed esterification, including milder reaction conditions, higher selectivity, and easier product purification. A similar enzymatic route could be explored for this compound.
Caption: Enzymatic synthesis of this compound.
-
Reactant Preparation: Dissolve equimolar amounts of pivalic acid and 2-ethylhexanol in a suitable organic solvent (e.g., n-hexane) in a sealed reaction vessel.
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading is typically between 5-10% of the total reactant weight.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 60°C) with constant stirring for a set period (e.g., 24-48 hours).
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of reactants to the ester product.
-
Product Isolation: After the reaction reaches completion, filter to remove the immobilized enzyme (which can be washed and reused). The solvent is then removed under reduced pressure, and the crude product can be purified by vacuum distillation.
Conclusion
While this compound is not a widely studied compound in academic literature, its chemical properties strongly suggest its potential as a valuable tool in several research domains. Its most promising and directly analogous application lies in the field of polymer and coatings science as a low-VOC coalescing agent. Furthermore, its structural characteristics make it a compelling candidate for investigation in the development of high-performance lubricants. The synthesis of this compound, particularly through environmentally benign enzymatic routes, also presents a fertile ground for research in green chemistry and biocatalysis. This guide has aimed to provide a comprehensive overview of these applications, grounding them in the fundamental chemistry of the molecule and providing actionable experimental frameworks for researchers and drug development professionals.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Synthesis and Optimization of 2-ethylhexyl Ester as Base Oil for Drilling Fluid Formulation. ResearchGate. [Link]
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Synthesis of palm-based ethylhexyl ester as a synthetic base oil for drilling fluids using chemical transesterification. Grasas y Aceites. [Link]
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Synthesis of 2-Ethylhexyl Palmitate Catalyzed by Enzyme Under Microwave. PubMed. [Link]
-
Advances in Low-VOC Coalescent Technology. PCI Magazine. [Link]
-
Driving Performance via Permanent Coalescent Choice in Low-VOC Architectural Paints. American Coatings Association. [Link]
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Methodological & Application
Application Note: Enzymatic Synthesis of 2-Ethylhexyl Pivalate Using Immobilized Lipase
Introduction: The Case for Greener Ester Synthesis
2-Ethylhexyl pivalate (CAS 16387-18-1) is a branched-chain ester valued for its properties as an emollient in cosmetic and personal care formulations.[1] Traditionally synthesized through chemical catalysis, this process often requires high temperatures, harsh acidic or basic catalysts, and can lead to unwanted byproducts and significant energy consumption.
Biocatalysis, particularly using lipases, presents a compelling green alternative.[2] Lipase-catalyzed esterification offers numerous advantages:
-
High Specificity: Lipases exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing byproduct formation.
-
Mild Reaction Conditions: Reactions typically proceed at lower temperatures (40-70°C) and atmospheric pressure, reducing energy costs and thermal degradation of substrates.[3]
-
Environmental Sustainability: The process avoids corrosive catalysts, reduces waste streams, and enhances the overall sustainability profile.[4]
-
Simplified Downstream Processing: The use of immobilized enzymes allows for easy separation and reuse of the biocatalyst, streamlining product purification.[4][5]
This application note details a robust protocol for synthesizing this compound via direct esterification of pivalic acid and 2-ethylhexanol, catalyzed by an immobilized lipase.
The Biocatalyst: Immobilized Lipase and Its Mechanism
Lipases (Triacylglycerol hydrolases, E.C. 3.1.1.3) are enzymes that naturally hydrolyze fats and oils. However, in non-aqueous or micro-aqueous environments, their catalytic activity is reversed to favor synthesis reactions like esterification and transesterification.[6]
Why Immobilization is Key
Using lipases in an immobilized form, where the enzyme is physically confined or bonded to an inert support matrix (e.g., macroporous acrylic resin), is crucial for industrial applications.[6][7] Immobilization enhances enzyme stability against thermal and chemical denaturation, prevents enzyme aggregation, and, most importantly, allows for simple recovery by filtration and repeated use over multiple batches, which is vital for process economy.[4][8] Novozym® 435, an immobilized lipase B from Candida antarctica (CALB), is a highly effective and commonly used biocatalyst for ester synthesis due to its broad substrate specificity and high stability.[9][10]
The Ping-Pong Bi-Bi Mechanism
The lipase-catalyzed esterification of an acid and an alcohol follows a Ping-Pong Bi-Bi kinetic mechanism.[11][12] This is a two-step process:
-
Acylation: The carboxylic acid (pivalic acid) binds to the lipase's active site. A nucleophilic attack by the serine residue in the enzyme's catalytic triad forms a tetrahedral intermediate. This resolves into an acyl-enzyme complex, releasing a molecule of water.[12]
-
Alcoholysis: The alcohol (2-ethylhexanol) binds to the acyl-enzyme complex. It performs a nucleophilic attack on the acyl group, forming a second tetrahedral intermediate. This collapses, releasing the ester (this compound) and regenerating the free enzyme for the next catalytic cycle.[12]
Optimizing Reaction Parameters: A Causal Approach
Achieving high conversion rates efficiently depends on the careful control of several interconnected parameters. The rationale behind optimizing each is critical for developing a robust process.
| Parameter | Recommended Range | Rationale & Scientific Insight |
| Enzyme Selection | Immobilized Lipase (e.g., Novozym® 435, Lipozyme® TL IM) | Immobilized enzymes offer superior stability, reusability, and ease of separation.[4][6] Candida antarctica lipase B (Novozym® 435) is well-documented for its high efficiency in synthesizing sterically hindered esters.[10][13] |
| Temperature | 50 - 70°C | Causality: Increasing temperature enhances the reaction rate by increasing molecular kinetic energy. However, excessive heat (>70-80°C) can lead to thermal denaturation and irreversible deactivation of the lipase.[10][14] The optimal temperature is a trade-off between reaction velocity and enzyme stability. |
| Substrate Molar Ratio | 1:1 to 1:1.2 (Acid:Alcohol) | Causality: While a 1:1 stoichiometric ratio is theoretical, a slight excess of the alcohol (2-ethylhexanol) can help shift the reaction equilibrium towards the product side.[10] However, a large excess of alcohol can sometimes inhibit lipase activity.[9] Operating in a solvent-free system makes molar ratio a critical control point. |
| Enzyme Loading | 1 - 5% (w/w of total substrates) | Causality: Higher enzyme concentration provides more active sites, leading to a faster initial reaction rate. Beyond a certain point (~5-10%), the rate increase becomes non-linear due to substrate mass transfer limitations, and the process becomes less cost-effective. A loading of ~2% is often a good starting point.[15][16] |
| Water Content/Removal | < 0.5% (or continuous removal) | Causality: Water is a product of the esterification reaction. Its accumulation can drive the equilibrium backward, favoring hydrolysis of the ester and reducing the final yield.[11][17] In a solvent-free system, removing water via vacuum, nitrogen sparging, or the addition of molecular sieves is crucial for achieving high conversions (>95%).[17] |
| Agitation Speed | 150 - 250 RPM | Causality: Adequate mixing is essential to overcome external mass transfer limitations, ensuring substrates have access to the enzyme's active sites, particularly with immobilized catalysts. Insufficient agitation can lead to lower reaction rates. |
Detailed Application Protocol
This protocol describes the synthesis of this compound in a solvent-free system, which is preferred for its higher product concentration and reduced environmental impact.[10]
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| Pivalic Acid (≥99%) | Reagent | Sigma-Aldrich | Solid at room temp. |
| 2-Ethylhexanol (≥99%) | Reagent | Alfa Aesar | Liquid |
| Novozym® 435 (Immobilized CALB) | Biocatalyst | Novozymes | Store at 4°C. |
| Molecular Sieves (3 Å) | Anhydrous | MilliporeSigma | Activated before use. |
| n-Hexane | HPLC Grade | Fisher Scientific | For analysis. |
| Sodium Hydroxide (0.1 M) | Volumetric | VWR | For titration. |
| Phenolphthalein | Indicator | - | For titration. |
Experimental Workflow Diagram
Step-by-Step Synthesis Procedure
-
Reactor Setup: To a 250 mL jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a vacuum connection, add pivalic acid (e.g., 51.07 g, 0.5 mol) and 2-ethylhexanol (e.g., 71.63 g, 0.55 mol, 1.1 molar equivalents).
-
Homogenization: Begin stirring at 200 RPM and heat the mixture to 60°C using a circulating water bath. Pivalic acid will melt and form a homogenous liquid with the alcohol.
-
Catalyst Addition: Once the temperature is stable at 60°C, add the immobilized lipase, Novozym® 435 (e.g., 2.45 g, ~2% of total substrate weight). To aid in water removal, add pre-activated 3 Å molecular sieves (e.g., 12 g, ~10% of substrate weight).
-
Reaction Incubation: Apply a gentle vacuum (~200 mbar) to the reactor headspace to facilitate the continuous removal of the water byproduct. Let the reaction proceed for 4-8 hours at 60°C with constant stirring.
-
Monitoring the Reaction: Periodically (e.g., every hour), take a small aliquot (~0.1 mL) of the reaction mixture. Dissolve it in 10 mL of a suitable solvent (e.g., ethanol or acetone) and titrate the remaining acid content with a standardized 0.1 M NaOH solution using phenolphthalein as an indicator. The conversion is calculated based on the decrease in acidity. Alternatively, analyze the sample by Gas Chromatography (GC).
-
Reaction Completion: The reaction is considered complete when the conversion reaches a plateau, typically >95%.
Downstream Processing and Purification
Efficient recovery of the product is a key step in the overall process.[5]
-
Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. The immobilized enzyme and molecular sieves can be easily recovered by simple vacuum filtration. They should be washed with a non-polar solvent like hexane, dried, and can be stored for reuse in subsequent batches.
-
Removal of Unreacted Substrates: The crude product may contain unreacted 2-ethylhexanol and trace amounts of pivalic acid.
-
Wash the filtrate with a 5% (w/v) sodium bicarbonate solution to neutralize and remove any residual pivalic acid.
-
Follow with a wash using deionized water to remove any remaining salts.
-
-
Final Product: The organic layer containing the this compound is then dried over anhydrous sodium sulfate. The final pure product can be obtained after removing any residual alcohol under reduced pressure using a rotary evaporator.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion Rate (<80%) | 1. Insufficient water removal. 2. Enzyme deactivation (temperature too high). 3. Poor mass transfer (inadequate stirring). | 1. Ensure vacuum is stable or use fresh molecular sieves. 2. Verify reaction temperature; consider a lower temp (e.g., 55°C).[15] 3. Increase agitation speed to 250 RPM. |
| Reaction Stalls Prematurely | 1. Equilibrium has been reached due to water accumulation. 2. Substrate inhibition. | 1. Improve water removal efficiency. 2. Check substrate molar ratio; avoid large excess of either reactant. |
| Enzyme Loses Activity After Reuse | 1. Inadequate washing after previous use (product/substrate fouling). 2. Mechanical damage to the support. 3. Denaturation during storage. | 1. Wash the recovered enzyme thoroughly with a solvent like hexane before drying. 2. Avoid excessively high stirring speeds that could fracture the beads. 3. Store the dried enzyme at 4°C in a sealed container. |
Conclusion
The enzymatic synthesis of this compound using immobilized lipase is a highly efficient, sustainable, and powerful alternative to conventional chemical methods. By carefully controlling key parameters such as temperature, substrate ratio, and water removal, researchers can achieve high conversion rates and yields. The use of an immobilized biocatalyst like Novozym® 435 not only simplifies the process but also aligns with the principles of green chemistry, making it an attractive method for the industrial production of high-purity esters for the cosmetic and pharmaceutical industries.
References
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Lee, J. H., et al. (2022). Lipase-catalyzed synthesis of 2-ethylhexyl palmitate in a solvent free system using step changes in temperature. Biochemical Engineering Journal, 177, 108261. [Link]
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ResearchGate. (n.d.). Lipase-catalyzed synthesis of 2-ethylhexyl palmitate in a solvent free system using step changes in temperature | Request PDF. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Enzymatic synthesis of 2-ethylhexyl palmitate by lipase immobilized on fabric membranes in the batch reactor | Request PDF. Retrieved January 24, 2026, from [Link]
-
Eagle Scholar. (2023). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol | Request PDF. Retrieved January 24, 2026, from [Link]
-
Kim, I. H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes, 8(8), 974. [Link]
- Google Patents. (n.d.). US20090181439A1 - Process for enzymatically preparing carboxylic esters.
-
Daneshfar, A., et al. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Biochemical Engineering Journal, 37(1), 26-31. [Link]
-
Springer. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Retrieved January 24, 2026, from [Link]
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MDPI. (2017). Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling. Retrieved January 24, 2026, from [Link]
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Sánchez, D. A., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Processes, 9(11), 2020. [Link]
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PubChem. (n.d.). This compound. Retrieved January 24, 2026, from [Link]
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RSC Publishing. (1999). Lipase-catalyzed transesterification of primary alcohols: resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol. Retrieved January 24, 2026, from [Link]
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PubMed. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Retrieved January 24, 2026, from [Link]
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In-cosmetics.com. (n.d.). 2-Ethylhexyl Palmitate for Cosmetics. Retrieved January 24, 2026, from [Link]
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MDPI. (n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Kinetic and Thermodynamic Study of 2-Ethylhexyl Oleate Synthesis Catalyzed by Candida antarctica Lipase Immobilized on a Magnetic Hybrid Support | Request PDF. Retrieved January 24, 2026, from [Link]
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PubMed Central. (2023). Upstream and Downstream Bioprocessing in Enzyme Technology. Retrieved January 24, 2026, from [Link]
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Ataman Kimya. (n.d.). DEHYLUB 4018 2-ETHYLHEXYL PALMITATE. Retrieved January 24, 2026, from [Link]
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Malcata, F. X., et al. (1998). Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n-hexane. Brazilian Journal of Chemical Engineering, 15(4). [Link]
-
SpringerLink. (1994). Lipase-catalyzed transesterification of rapeseed oil and 2-ethyl-1-hexanol. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of a series of alkyl esters using novozyme 435 in a packed-bed, miniaturized, continuous flow reactor | Request PDF. Retrieved January 24, 2026, from [Link]
-
Academia.edu. (n.d.). Methods for the immobilization of lipases and their use for ester synthesis. Retrieved January 24, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Ethylhexyl palmitate (CAS 29806-73-3). Retrieved January 24, 2026, from [Link]
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Miller, C., et al. (1988). Characteristics of an immobilized lipase for the commercial synthesis of esters. Journal of the American Oil Chemists' Society, 65(6), 927–931. [Link]
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MDPI. (2020). Lipase-Catalysed In Situ Transesterification of Waste Rapeseed Oil to Produce Diesel-Biodiesel Blends. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Exploring Downstream Processing Strategies for Active Pharmaceutical Ingredients (APIs) Derived from Industrial Fermentation. Retrieved January 24, 2026, from [Link]
-
NICNAS. (2014). 2-Propenoic acid, 2-ethylhexyl ester: Human health tier II assessment. Retrieved January 24, 2026, from [Link]
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ACS Publications. (n.d.). Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives. Retrieved January 24, 2026, from [Link]
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The Good Scents Company. (n.d.). hexyl pivalate, 5434-57-1. Retrieved January 24, 2026, from [Link]
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NICNAS. (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. Retrieved January 24, 2026, from [Link]
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Application Note & Protocol: Quantitative Analysis of 2-Ethylhexyl Pivalate
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for 2-Ethylhexyl Pivalate
This compound, the ester of 2-ethylhexanol and pivalic acid, is a chemical entity with growing interest in various industrial applications, including its use as a fragrance ingredient, a plasticizer, and in the synthesis of other organic compounds.[1][2] Its physicochemical properties, such as a relatively high boiling point and low vapor pressure, necessitate robust and sensitive analytical methods for its precise quantification in diverse matrices.[2] This is particularly critical in contexts such as quality control, stability testing of formulations, and regulatory compliance.
This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), and discuss the critical aspects of method validation to ensure data integrity and reliability.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is paramount in selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C13H26O2 | [1] |
| Molecular Weight | 214.34 g/mol | [1] |
| Boiling Point | 229.6 °C at 760 mmHg | [2] |
| Flash Point | 95.1 °C | [2] |
| LogP (o/w) | 3.79 - 4.6 | [2] |
| Solubility | Insoluble in water; soluble in alcohol | [3] |
The notable lipophilicity (high LogP) and volatility of this compound suggest that Gas Chromatography (GC) is a highly suitable primary analytical technique. High-Performance Liquid Chromatography (HPLC) can serve as a valuable alternative or confirmatory method, particularly for less volatile matrices or when thermal degradation is a concern.
Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional selectivity and sensitivity, making it the gold standard for the quantification of volatile and semi-volatile organic compounds like this compound. The mass spectrometer provides definitive identification, which is crucial for unambiguous analysis in complex matrices.
Protocol: GC-MS Quantification of this compound
This protocol is designed as a starting point and should be optimized and validated for your specific application and matrix.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
The high LogP of this compound makes it amenable to extraction from aqueous matrices using a non-polar organic solvent.
-
Rationale: LLE isolates the analyte from non-volatile matrix components and pre-concentrates it, thereby enhancing sensitivity. Hexane is a common and effective solvent for such extractions.[4][5]
-
Procedure:
-
To 10 mL of the aqueous sample, add 10 mL of n-hexane in a separatory funnel.[4]
-
If an internal standard is used, spike the sample with a known amount of a suitable compound (e.g., dimethyl phthalate) before extraction.[6]
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Collect the upper organic (n-hexane) layer.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL. This pre-concentration step significantly improves the limit of detection.[5]
-
2. GC-MS Instrumentation and Conditions
-
Rationale: A non-polar capillary column is ideal for separating compounds based on their boiling points. The use of hydrogen as a carrier gas is a cost-effective and efficient alternative to helium.[7] Selected Ion Monitoring (SIM) mode enhances sensitivity by focusing the mass spectrometer on specific ions characteristic of the analyte.[8]
| Parameter | Recommended Setting |
| GC System | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Hydrogen or Helium, constant flow mode (1.2 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | Initial: 80 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 57, 71, 103 - requires experimental confirmation). |
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in n-hexane covering the expected concentration range of the samples (e.g., 0.05 to 5 µg/mL).[7]
-
Analyze the standards using the established GC-MS method.
-
Construct a calibration curve by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
The concentration of this compound in the prepared samples can then be determined from this calibration curve.
GC-MS Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-MS.
Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)
For matrices that are not amenable to GC analysis or as a confirmatory technique, a reversed-phase HPLC method with UV detection can be developed.
Protocol: HPLC-UV Quantification of this compound
1. Sample Preparation
-
For liquid samples: A simple dilution with the mobile phase may be sufficient. If the matrix is complex, a liquid-liquid extraction as described for the GC-MS method can be employed, followed by solvent exchange into the mobile phase.[4][9]
-
For solid samples: Sonication-assisted extraction with a suitable organic solvent (e.g., acetonitrile) followed by filtration is a common approach.[9]
-
All samples should be filtered through a 0.2 µm syringe filter before injection to protect the HPLC system.[10]
2. HPLC Instrumentation and Conditions
-
Rationale: A C18 column is a versatile choice for the separation of non-polar to moderately polar compounds. An isocratic mobile phase of acetonitrile and water provides a good balance of resolution and analysis time for lipophilic compounds. UV detection is suitable as the ester functional group exhibits some absorbance in the lower UV range.[4]
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | C18 column (e.g., 250 x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20 v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 225 nm (This should be optimized by running a UV scan of a this compound standard)[4] |
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Analyze the standards using the established HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the prepared samples from the calibration curve.
HPLC-UV Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method Validation: Ensuring Data Integrity
A rigorous validation of the chosen analytical method is mandatory to ensure that the generated data is accurate, precise, and reliable.[11][12] The key validation parameters are summarized below, with typical acceptance criteria provided for guidance.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte in blank and placebo samples. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80-120% of the target concentration for an assay.[11] |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98-102% for spiked samples.[11] |
| Precision (Repeatability & Intermediate) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, flow rate, or column temperature. |
Conclusion
The quantification of this compound can be reliably achieved using either GC-MS or HPLC-UV. The choice of the primary method will depend on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is recommended for its superior selectivity and sensitivity, especially for trace-level analysis. HPLC-UV provides a robust and accessible alternative. Irrespective of the chosen method, a comprehensive validation is essential to ensure that the analytical data is fit for its intended purpose, meeting the rigorous standards of scientific research and regulatory scrutiny.
References
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Gkountanas, E.; Gaganis, V.; Gkagkavouzis, K.; Dimitriou-Christidis, P.; Nenadis, N. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Molbank2023 , 2023, M1602. [Link]
-
ResearchGate. (2023). (PDF) Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]
-
Illinois State Academy of Science. Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. [Link]
-
SciSpace. Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl). [Link]
-
Eagle Scholar. Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer. [Link]
-
PubChem. This compound. [Link]
-
PubMed. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry. [Link]
-
PubMed Central. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood. [Link]
-
Shimadzu. Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. [Link]
-
ResearchGate. (PDF) Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood. [Link]
-
LookChem. This compound. [Link]
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PubMed. Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl) phthalate in liver samples. [Link]
-
ResearchGate. Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry. [Link]
-
ResearchGate. Analysis of di-2-ethylhexyl maleate by gas chromatography. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
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The Good Scents Company. hexyl pivalate. [Link]
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Trends in Analytical Chemistry. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]
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Application Notes and Protocols for Formulating Cosmetic Emulsions with 2-Ethylhexyl Pivalate
Abstract
This document provides a comprehensive technical guide for researchers, cosmetic scientists, and formulation chemists on the effective utilization of 2-Ethylhexyl pivalate in cosmetic emulsions. It details the physicochemical properties, functional benefits, and formulation strategies for this versatile emollient. Included are detailed laboratory protocols for creating, testing, and evaluating stable and aesthetically pleasing oil-in-water (O/W) emulsions, underpinned by scientific principles and practical insights to accelerate product development.
Introduction to this compound: A Modern Emollient
This compound is a branched-chain ester prized in the cosmetic industry for its unique sensory profile and excellent formulation compatibility. Unlike traditional heavy oils, it delivers emollience with a remarkably light, non-greasy, and silky after-feel, making it a preferred choice for sophisticated skin and sun care formulations.
Its primary function is as an emollient and skin-conditioning agent.[1] Emollients work by forming a thin, semi-occlusive film on the skin's surface, which lubricates, softens, and smooths the skin while reducing transepidermal water loss (TEWL).[2] The branched structure of this compound contributes to its low viscosity and good spreadability, enhancing the application experience of the final product.
1.1 Chemical Identity and Properties
-
INCI Name: ETHYLHEXYL PIVALATE
-
CAS Number: 16387-18-1[1]
-
Chemical Name: 2-ethylhexyl 2,2-dimethylpropanoate[1]
-
Molecular Formula: C₁₃H₂₆O₂[1]
-
Molecular Weight: 214.34 g/mol [1]
The key physicochemical properties of this compound are summarized in the table below, which dictates its behavior in formulations.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Faintly fatty | [3] |
| Boiling Point | 229.6 °C at 760 mmHg | [4] |
| Density | 0.867 g/cm³ | [4] |
| Solubility | Insoluble in water; Soluble in oils | [5] |
| LogP (o/w) | ~4.6 | [1][4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
1.2 Safety and Regulatory Profile
This compound is generally considered safe for use in cosmetic applications. According to data submitted to the European Chemicals Agency (ECHA), it is not classified as a hazardous substance.[1] As with all cosmetic ingredients, formulators must adhere to regional regulations and conduct appropriate safety assessments for the final product. It is important to note that while the ester itself is well-tolerated, its hydrolysis could yield 2-ethylhexanol (2-EH). However, under typical cosmetic use conditions and concentrations, the risk is considered low.[6]
The Role of this compound in Emulsion Systems
An emulsion is a dispersion of two immiscible liquids, typically oil and water, stabilized by an emulsifying agent. This compound is incorporated into the oil phase of an emulsion, where it serves multiple critical functions beyond basic emollience.
-
Sensory Modification: It significantly lightens the feel of heavier oils, butters, and waxes, transforming greasy textures into elegant, fast-absorbing creams and lotions.
-
Solvency: Its ester structure makes it an effective solvent for oil-soluble active ingredients, such as UV filters (e.g., Avobenzone), vitamins, and certain botanical extracts, ensuring their uniform distribution within the formulation.[3][7]
-
Pigment Wetting: In color cosmetics, it can act as a pigment wetting agent, improving the dispersion and color development of iron oxides and other pigments.[2][3]
-
Enhanced Spreadability: Its low viscosity and surface tension reduce drag during application, allowing for smooth and even coverage on the skin.
Below is a conceptual diagram of an Oil-in-Water (O/W) emulsion, illustrating the position of this compound.
4.1.4 Step-by-Step Procedure
-
Phase A Preparation: In the main beaker, combine Deionized Water, Glycerin, and Disodium EDTA. Begin moderate propeller mixing. Slowly sprinkle in the Xanthan Gum to avoid clumping. Heat to 75-80°C.
-
Phase B Preparation: In a separate beaker, combine Ethylhexyl Pivalate, Cetearyl Alcohol, Glyceryl Stearate & PEG-100 Stearate, and Dimethicone. Heat to 75-80°C while mixing until all solids are melted and the phase is uniform.
-
Emulsification: Slowly add the hot Phase B to the hot Phase A under vigorous mixing. For best results, use a homogenizer for 2-5 minutes to create fine, uniform oil droplets.
-
Cooling: Remove the batch from heat and switch to a slower sweep or propeller mixer. Allow the emulsion to cool.
-
Cool-Down Phase: Once the temperature of the batch is below 40°C, add the Phase C ingredients (preservative, fragrance).
-
Finalization: Continue mixing for another 10-15 minutes until the batch is completely uniform. Check the final pH and adjust if necessary. Transfer to appropriate containers for stability testing.
4.2 Protocol 2: Emulsion Stability Testing
Stability testing is crucial to ensure the product maintains its physical and chemical integrity throughout its shelf life. [8][9] 4.2.1 Accelerated Stability Testing
-
High Temperature: Store samples at 40°C and 45°C for a period of 4, 8, and 12 weeks.
-
Freeze-Thaw Cycles: Subject samples to at least three cycles of 24 hours at -10°C followed by 24 hours at 25°C. [10]This tests the emulsion's resilience to temperature extremes during shipping and storage.
4.2.2 Centrifugation Test
This is a rapid method to predict creaming or coalescence. [10][11]1. Place 10-15g of the emulsion into a centrifuge tube. 2. If desired, pre-heat the sample to 50°C to reduce viscosity. 3. Centrifuge at 3000 rpm for 30 minutes. 4. Examine the sample for any signs of oil or water separation at the top or bottom. A stable emulsion will show no separation.
4.3 Protocol 3: Sensory Panel Evaluation
Sensory analysis provides objective data on the user experience. [12][13][14]A trained panel should evaluate the product based on key attributes.
4.3.1 Evaluation Scorecard
| Attribute | 1 (Very Low) | 2 | 3 (Moderate) | 4 | 5 (Very High) | Comments |
| Spreadability | Drags | Spreads Easily | Very Slippery | |||
| Absorbency (Rub-out) | Sits on skin | Absorbs well | Vanishes instantly | |||
| Oiliness / Greasiness | Not Oily | Slightly Oily | Very Greasy | |||
| Tackiness (After-feel) | Not Tacky | Slightly Tacky | Very Tacky | |||
| Softness (After-feel) | Rough | Soft | Velvety |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Separation | - Incorrect emulsifier (wrong HLB) or insufficient amount.- Homogenization speed/time was inadequate.- Incompatible oil phase components. | - Re-evaluate the required HLB of the oil phase and adjust the emulsifier system.- Increase homogenization energy (higher speed or longer time).- Review oil phase polarity and compatibility. |
| Grainy Texture | - Crystallization of high-melting-point lipids (e.g., fatty alcohols).- Incomplete dissolution of solids. | - Ensure all oil phase ingredients are fully melted before emulsification.- Optimize the cooling rate; sometimes a slower, controlled cool-down helps. |
| Viscosity Too Low/High | - Incorrect level of thickeners (aqueous or oil-phase).- Phase ratio is off. | - Adjust the concentration of Xanthan Gum (water phase) or Cetearyl Alcohol (oil phase).- Verify the oil-to-water ratio. |
Conclusion
This compound is a high-performance emollient that enables the development of cosmetic emulsions with superior sensory characteristics. Its light, non-greasy feel, excellent solvency, and broad compatibility make it an invaluable tool for formulators aiming to create elegant and effective skin care, sun care, and color cosmetic products. By understanding its properties and following systematic formulation and testing protocols, scientists can leverage this ingredient to meet the sophisticated demands of today's consumers.
References
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. Australian Government Department of Health. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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LookChem. (n.d.). This compound. [Link]
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The Good Scents Company. (n.d.). hexyl pivalate. [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Ethylhexyl palmitate (CAS 29806-73-3). [Link]
-
De Navarre, M. G. (n.d.). Formulating Cosmetic Emulsions: A Beginner's Guide. [Link]
-
Inno Pharmachem. (n.d.). The Importance of 2-Ethylhexyl Palmitate in Modern Cosmetic Formulations. [Link]
-
UL Prospector. (2025). Ethylhexyl Palmitate by MakingCosmetics Inc.[Link]
-
ResearchGate. (n.d.). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. [Link]
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MakingCosmetics. (n.d.). Stability Testing of Cosmetics. [Link]
-
Colipa-CTFA. (2004). Guidelines on Stability Testing of Cosmetics. ResearchGate. [Link]
-
MuttuLab. (2025). The Sensory Cascade of Emollients. [Link]
-
Bay House Ingredients. (2026). Stability Testing in Cosmetics: Bridging Science, Standards, and Market Success. [Link]
-
PubMed. (n.d.). Study of Sensory Properties of Emollients Used in Cosmetics and Their Correlation With Physicochemical Properties. [Link]
-
TSAR. (n.d.). Analysis of cosmetic creams - stability tests. [Link]
-
Amarrie Cosmetics. (2024). Sensory Evaluation of Creams: A Comprehensive Approach. [Link]
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- 14. amarrie.com [amarrie.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing 2-Ethylhexyl Pivalate Synthesis
Welcome to the technical support center for the synthesis of 2-Ethylhexyl pivalate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of this sterically hindered ester. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of this esterification, empowering you to troubleshoot and optimize your experimental outcomes.
I. Understanding the Synthesis: The Fischer-Speier Esterification
The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of pivalic acid with 2-ethylhexanol. This acid-catalyzed reaction is a reversible process, and its success hinges on effectively shifting the equilibrium towards the product side.[1]
Reaction Mechanism Overview
The reaction proceeds through a series of protonation and nucleophilic attack steps, as illustrated below. Understanding this mechanism is crucial for diagnosing and resolving many common synthesis issues.
Caption: Fischer-Speier esterification mechanism.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in the synthesis of this compound is a frequent challenge, often stemming from the reaction's equilibrium nature and steric hindrance. Here’s a systematic approach to troubleshooting:
-
Incomplete Water Removal: The presence of water, a reaction by-product, can drive the equilibrium back towards the reactants, thereby reducing your ester yield.
-
Suboptimal Reactant Stoichiometry: To shift the equilibrium towards the product, an excess of one reactant is often used.
-
Solution: Increase the molar ratio of the less expensive or more easily removable reactant. For this synthesis, using a 1.5 to 2-fold excess of 2-ethylhexanol is a common strategy.
-
-
Insufficient Catalyst Activity or Loading: An inadequate amount of an inactive catalyst will result in a slow reaction rate, preventing the reaction from reaching completion within a practical timeframe.
-
Solution: Ensure you are using a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, at an appropriate loading (typically 1-5 mol%). For sterically hindered esters, stronger acid catalysts may be necessary.
-
-
Inadequate Reaction Temperature: The reaction temperature is a critical parameter.
-
Solution: The reaction should be conducted at the reflux temperature of the chosen solvent (e.g., toluene, approximately 110°C) to ensure a sufficient reaction rate. However, excessively high temperatures can lead to side reactions.
-
Q2: I'm observing significant by-product formation, leading to low purity. What are these impurities and how can I minimize them?
A2: The primary impurities in this synthesis are typically unreacted starting materials and by-products from side reactions.
-
Unreacted Pivalic Acid and 2-Ethylhexanol: Due to the reversible nature of the reaction, some starting materials will likely remain.
-
Solution: Drive the reaction to completion using the strategies outlined in A1. During work-up, a wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove unreacted pivalic acid. Excess 2-ethylhexanol can be removed during purification by distillation.
-
-
Dehydration of 2-Ethylhexanol: Under strong acidic conditions and heat, 2-ethylhexanol can undergo dehydration to form alkenes.
-
Solution: Avoid excessively high temperatures and prolonged reaction times. Use the minimum effective amount of a strong acid catalyst.
-
-
Ether Formation: Self-condensation of 2-ethylhexanol to form di(2-ethylhexyl) ether can occur, particularly at higher temperatures.
-
Solution: Maintain careful temperature control.
-
Q3: My final product is difficult to purify. What are the best practices for obtaining high-purity this compound?
A3: Purification of this compound, a high-boiling point ester, requires careful technique.
-
Initial Work-up: After the reaction is complete, cool the mixture and wash it sequentially with water, saturated sodium bicarbonate solution (to remove acidic components), and brine. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Fractional Distillation Under Reduced Pressure: This is the most effective method for purifying this compound.
-
Procedure: Perform fractional distillation under vacuum.[4] Reducing the pressure significantly lowers the boiling point, preventing thermal decomposition of the ester.[4] Use a fractionating column with appropriate packing material to achieve good separation from any remaining 2-ethylhexanol and other lower-boiling impurities. Collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for this reaction?
A1: For sterically hindered esterifications like this one, strong acid catalysts are generally preferred. p-Toluenesulfonic acid (p-TSA) is a good choice as it is a solid, making it easier to handle than sulfuric acid, and it is effective in promoting the reaction.[5] Sulfuric acid is also commonly used and is a stronger acid, which can be beneficial for this sterically hindered reaction.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap. When water is no longer being collected, the reaction is likely complete. For more quantitative analysis, you can take small aliquots from the reaction mixture (being careful to quench the catalyst) and analyze them by Gas Chromatography (GC) to determine the ratio of product to starting materials.
Q3: What are the expected spectral data for this compound?
A3: While specific spectral data should be confirmed with a pure standard, you can expect the following characteristic signals:
-
1H NMR: A singlet for the nine protons of the tert-butyl group, and multiplets for the protons of the 2-ethylhexyl group.
-
13C NMR: A signal for the carbonyl carbon of the ester, signals for the quaternary and methyl carbons of the tert-butyl group, and signals for the carbons of the 2-ethylhexyl group.
-
IR: A strong absorption band around 1730 cm-1 corresponding to the C=O stretch of the ester.
Q4: Can I use a different alcohol or carboxylic acid with this protocol?
A4: The general principles of this protocol (acid catalysis, water removal) are applicable to other Fischer esterifications. However, the reaction conditions (temperature, reaction time, catalyst loading) may need to be optimized depending on the steric hindrance and reactivity of the specific alcohol and carboxylic acid used.
IV. Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Pivalic acid
-
2-Ethylhexanol (1.5-2.0 molar equivalents)
-
p-Toluenesulfonic acid monohydrate (1-5 mol%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add pivalic acid, 2-ethylhexanol, and toluene.
-
Add the p-toluenesulfonic acid monohydrate to the flask.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any by-products.
General GC-MS Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium or Hydrogen.[6]
-
MS Detector: Scan mode to identify unknown impurities and selected ion monitoring (SIM) mode for quantification if standards are available.
V. Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete water removal | Use a Dean-Stark apparatus. |
| Unfavorable equilibrium | Use an excess of 2-ethylhexanol. | |
| Insufficient catalysis | Increase catalyst loading or use a stronger acid. | |
| Inadequate temperature | Maintain reflux temperature. | |
| Low Purity | Unreacted starting materials | Drive reaction to completion; use a basic wash. |
| Alcohol dehydration/ether formation | Avoid excessive heat and prolonged reaction times. |
VI. Logical Relationships
Caption: A logical workflow for troubleshooting synthesis issues.
References
- Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Prolifer - Eagle Scholar.
-
Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
-
Figure 2. Synthesis of di(2-ethylhexyl) phthalate (DEHP). - ResearchGate. Available at: [Link]
-
Sustainable Method for the Synthesis of Alternative Bis(2-Ethylhexyl) Terephthalate Plasticizer in the Presence of Protic Ionic Liquids - MDPI. Available at: [Link]
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Synthesis of bis(2-ethylhexyl) phthalate over methane sulfonic acid catalyst. Kinetic investigations - ResearchGate. Available at: [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. Available at: [Link]
-
Di(2-ethylhexyl) phthalate - Some Industrial Chemicals - NCBI Bookshelf - NIH. Available at: [Link]
-
Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas - Shimadzu. Available at: [Link]
-
5.4A: Overview of Vacuum Distillation - Chemistry LibreTexts. Available at: [Link]
- Catalyst for esterification reaction and method for catalyzing esterification reaction - Google Patents.
-
Optimization of 2-ethylhexyl palmitate production using lipozyme RM IM as catalyst in a solvent-free system - PubMed. Available at: [Link]
- Process for the production of 2-ethylhexanol - Google Patents.
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - NIH. Available at: [Link]
-
Fractional vs simple vs vacuum distillations : r/Mcat - Reddit. Available at: [Link]
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Dean Stark Trap - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
-
7 - Organic Syntheses Procedure. Available at: [Link]
-
Reactive Extraction for Intensifying 2-Ethylhexyl Acrylate Synthesis using Deep Eutectic Solvent [Im:2PTSA] - ResearchGate. Available at: [Link]
-
Synthesis of oxidative metabolites of di(2-ethylhexyl) phthalate - Eagle Scholar. Available at: [Link]
-
Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed CO Bond Activation - Organic Syntheses Procedure. Available at: [Link]
-
Green Synthesis of Ultraviolet Absorber 2-Ethylhexyl Salicylate: Experimental Design and Artificial Neural Network Modeling - Semantic Scholar. Available at: [Link]
-
Dean–Stark apparatus - Wikipedia. Available at: [Link]
-
Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids - ResearchGate. Available at: [Link]
- Production of di-(2-ethylhexyl) terephthalate - Google Patents.
-
Pivalic Acid Esters, Pivalates - Organic Chemistry Portal. Available at: [Link]
-
Gas chromatography-mass spectrometry analysis of di(2-ethylhexyl) phthalate and its metabolites in hepatic microsomal incubations - ResearchGate. Available at: [Link]
-
A Brief Introduction to Chemical Reaction Optimization - ACS Publications. Available at: [Link]
-
GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek Resource Hub. Available at: [Link]
-
Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides? - ResearchGate. Available at: [Link]
-
Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. Available at: [Link]
-
Esterification and Dean-Stark to determine end of reaction : r/chemhelp - Reddit. Available at: [Link]
-
2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Available at: [Link]
- Process for producing 2-ethylhexyl-p-methoxycinnamate. - Google Patents.
-
2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties - PubMed. Available at: [Link]
-
Ester Enolates Rxns, Mechanism, and Synthesis Practice (Worksheet Solutions Walkthrough) - YouTube. Available at: [Link]
- Process for preparing carboxylic acid esters in the presence of a titanium-containing catalyst - Google Patents.
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Addressing phase separation in formulations containing 2-Ethylhexyl pivalate
A Senior Application Scientist's Guide to Preventing and Troubleshooting Phase Separation
Welcome to the technical support center for formulations containing 2-Ethylhexyl Pivalate. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges when working with this versatile emollient. As Senior Application Scientists, we understand that formulation is both an art and a science. This resource combines fundamental principles with field-proven troubleshooting strategies to help you achieve robust, stable, and effective formulations.
Section 1: Understanding the Core Components & Challenges (FAQs)
This section addresses the foundational questions regarding this compound and the phenomenon of phase separation.
Q1: What is this compound and what are its typical applications?
This compound (CAS No. 16387-18-1) is the ester of 2-ethylhexyl alcohol and pivalic acid.[1] It is a non-occlusive emollient prized in cosmetic and pharmaceutical formulations for its excellent spreadability and light, velvety skin feel. Its primary function is to soften and smooth the skin.[1] It is commonly found in products like lotions, creams, sunscreens, and color cosmetics. Due to its chemical structure, it is highly lipophilic (oil-loving), a key factor to consider during formulation.[2]
Q2: What is phase separation and why is it a concern in my formulation?
Phase separation is the process by which a mixture of two or more immiscible liquids, such as oil and water, separates into distinct layers over time.[3] In formulation science, this is a critical type of physical instability. An emulsion is a system where one liquid phase is dispersed as droplets within another, stabilized by an emulsifying agent.[4] When an emulsion breaks down, it can manifest as:
-
Creaming or Sedimentation: The dispersed droplets migrate to the top or bottom of the formulation due to density differences, but remain as individual droplets. This is often a precursor to more severe instability.[4]
-
Flocculation: The dispersed droplets aggregate into loose clumps or "flocs".[4]
-
Coalescence: The droplets merge to form larger droplets, ultimately leading to the complete and irreversible separation of the two phases, a phenomenon known as "breaking" or "cracking".[4][5]
A separated product is not only aesthetically unappealing but also indicates a failure in the delivery system, potentially leading to inconsistent dosing and reduced efficacy.[4]
Q3: What are the primary causes of phase separation in formulations containing this compound?
Phase separation in any emulsion is a complex process driven by thermodynamics, but it is often triggered by specific formulation and processing factors.[3] Key causes include:
-
Improper Emulsifier Selection: The type and concentration of the emulsifier are paramount. An emulsifier works by reducing the interfacial tension between the oil and water phases, forming a protective barrier around the droplets to prevent them from coalescing.[6] If the emulsifier's properties do not match the oil phase (in this case, containing this compound), the emulsion will be unstable.
-
Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB system is a scale from 0 to 20 that helps in selecting emulsifiers.[3][7] Low HLB values (4-6) are suitable for water-in-oil (W/O) emulsions, while high HLB values (8-18) are ideal for oil-in-water (O/W) emulsions.[7][8] Every oil phase has a "required HLB" that must be matched by the emulsifier system for maximum stability.[9][10]
-
Inadequate Viscosity: A low-viscosity continuous phase allows droplets to move more freely, accelerating creaming and collision, which can lead to coalescence.[3]
-
Processing Issues: Insufficient mixing or shear can result in large, non-uniform droplets that are inherently less stable.[3] Conversely, excessive shear can sometimes break an emulsion.
-
Environmental Stress: Temperature fluctuations can significantly impact stability.[3] High temperatures decrease viscosity and can deactivate some emulsifiers, while freeze-thaw cycles can physically disrupt the emulsion structure.[3][4]
-
pH and Electrolytes: Changes in pH or the addition of salts (electrolytes) can alter the performance of ionic emulsifiers, compromising the stability of the protective layer around the droplets.[3]
Section 2: Proactive Stabilization Strategies
Achieving long-term stability begins with a robust formulation design. This section provides actionable strategies to prevent phase separation before it starts.
Emulsifier Selection: The Role of the HLB System
The single most important factor in stabilizing a formulation with this compound is the selection of the emulsifier system. The required HLB of the oil phase must be precisely matched.
Q4: How do I determine the required HLB for an oil phase containing this compound?
The required HLB is determined experimentally. While exact values for every ester are not always published, a systematic approach can yield the optimal HLB for your specific blend of oils. A detailed methodology is provided in Section 4: Protocol 1 . The general principle involves creating a series of small test emulsions with your oil phase, varying the HLB of the emulsifier system in each. The blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.
Data Presentation: Example HLB Determination for an Oil Phase
| Emulsifier Blend (Span 80 / Tween 80) | System HLB | Emulsion Stability Assessment (After 24h) |
| 100% Span 80 / 0% Tween 80 | 4.3 | Immediate, complete separation |
| 75% Span 80 / 25% Tween 80 | 7.0 | Significant creaming, oil layer visible |
| 50% Span 80 / 50% Tween 80 | 9.7 | Slight creaming, no visible oil |
| 40% Span 80 / 60% Tween 80 | 10.7 | No separation, uniform appearance |
| 25% Span 80 / 75% Tween 80 | 12.4 | Slight sedimentation |
| 0% Span 80 / 100% Tween 80 | 15.0 | Complete separation |
This table illustrates that for this hypothetical oil phase, an emulsifier system with an HLB of approximately 10.7 provides the best stability.
Workflow for Emulsifier System Selection
The following diagram outlines a logical workflow for selecting and optimizing an emulsifier system for your formulation.
Caption: Workflow for selecting and validating an emulsifier system.
Q5: What is the role of co-emulsifiers and thickeners?
While the primary emulsifier system is chosen based on HLB, stability can be significantly enhanced by including other ingredients:
-
Co-emulsifiers: These are typically fatty alcohols (e.g., Cetearyl Alcohol, Stearyl Alcohol) or glyceryl esters (e.g., Glyceryl Stearate).[3] They do not act as primary emulsifiers but instead pack themselves at the oil-water interface alongside the main emulsifier. This creates a more rigid, structured interfacial film, providing a strong mechanical barrier against coalescence.
-
Thickeners/Stabilizers: These are polymers or gums (e.g., Xanthan Gum, Carbomer for O/W; silica for W/O) that increase the viscosity of the continuous phase.[3] According to Stokes' Law, increasing the viscosity slows the movement of the dispersed droplets, thereby inhibiting creaming and reducing the frequency of droplet collisions that can lead to coalescence.[3][4]
Section 3: Troubleshooting Guide: A Systematic Approach
When a formulation unexpectedly separates, a logical diagnostic process is essential. This guide helps you identify the root cause and implement the correct solution.
Diagnostic Workflow for Phase Separation
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- 1. This compound | C13H26O2 | CID 85992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! | PharmaCores [pharmacores.com]
- 6. The Effect of Emulsifiers on the Emulsion Stability and Extraction Efficiency of Cr(VI) Using Emulsion Liquid Membranes (ELMs) Formulated with a Green Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is an HLB Value? | Sea-Land Chemical Company [sealandchem.com]
- 8. HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 9. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Technical Support Center: Optimizing Active Ingredient Solubility with 2-Ethylhexyl Pivalate
Welcome to the technical support guide for utilizing 2-Ethylhexyl Pivalate as a solubility enhancer for your active pharmaceutical ingredients (APIs). This document is designed for researchers, scientists, and formulation professionals to navigate the practical challenges and unlock the full potential of this versatile excipient. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed, effective decisions during your development process.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the most common initial questions regarding this compound.
Q1: What is this compound and what are its key properties?
A1: this compound is the ester of 2-ethylhexanol and pivalic acid[1]. It is a non-polar, branched-chain emollient and solvent. Its unique structure, featuring a bulky t-butyl group and a branched 2-ethylhexyl chain, imparts excellent hydrolytic stability and a light, non-greasy feel, making it particularly suitable for topical formulations. Its primary function in solubility enhancement is for lipophilic or poorly water-soluble APIs.
Below is a summary of its relevant physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₆O₂ | [2] |
| Molecular Weight | 214.34 g/mol | [2] |
| Appearance | Colorless clear liquid | [3] |
| Boiling Point | 229.6 °C at 760 mmHg | [4] |
| Density | 0.867 g/cm³ | [4] |
| logP (o/w) | ~4.6 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Primary Use in Cosmetics | Emollient | [2] |
This table summarizes key data points for quick reference during formulation development.
Q2: What is the scientific basis for this compound's solubilizing action?
A2: The solubilizing power of this compound is rooted in the "like dissolves like" principle. Its high LogP value (~4.6) indicates strong lipophilicity (oil-loving nature)[4].
-
Mechanism of Action:
-
Van der Waals Forces: Its long, branched alkyl chains interact effectively with non-polar regions of an API molecule through London dispersion forces.
-
Dipole-Dipole Interactions: The ester functional group provides a polar site capable of dipole-dipole interactions with corresponding functional groups on the API.
-
Aprotic Nature: As it lacks hydrogen bond donors, it is an aprotic solvent. It excels at dissolving APIs that do not require hydrogen bonding for salvation.
-
This combination makes it an ideal solvent for APIs with high lipophilicity and low aqueous solubility, a common challenge for over 40% of new chemical entities[5].
Troubleshooting Guide: Common Experimental Issues
This section is formatted to address specific problems you may encounter in the lab, providing both the cause and a systematic approach to the solution.
Q3: My API has very low solubility in 100% this compound. What are my next steps?
A3: This is a common challenge when there is a polarity mismatch between the API and the solvent. While this compound is excellent for highly lipophilic compounds, APIs with even moderate polarity may struggle to dissolve.
Causality: The solvation energy provided by the interaction between the solvent and the API is insufficient to overcome the API's crystal lattice energy—the strong bonds holding the API's solid form together.
Troubleshooting Workflow:
Caption: A systematic workflow for addressing low API solubility.
Detailed Solutions:
-
Introduce Thermal Energy: Gently heating the mixture to 40-60°C can significantly increase solubility by providing the energy needed to break the crystal lattice bonds. Always ensure your API is stable at the tested temperature.
-
Employ a Co-solvent System: This is the most powerful technique. A co-solvent helps to bridge the polarity gap between the API and this compound. By creating a solvent blend, you can fine-tune the overall polarity of the vehicle to perfectly match the API's requirements. For guidance, see the Co-Solvent Selection Protocol below.
-
Reduce API Particle Size: Decreasing the particle size of the API (e.g., through micronization) increases the surface area available for solvation, which can improve the rate and extent of dissolution. This is a well-established method for enhancing the solubility of poorly soluble drugs[5].
Q4: My API dissolves initially but crashes out (precipitates) over time or with temperature changes. How can I prevent this?
A4: This indicates that you have created a supersaturated, thermodynamically unstable system. While you may have exceeded the saturation solubility limit under initial conditions (e.g., with heating), the system cannot maintain this state upon cooling or aging.
Causality: The formulation exists in a metastable state. Any small change in energy, such as temperature fluctuations or the introduction of nucleation sites, will cause the excess dissolved API to precipitate out until it reaches its true equilibrium solubility.
Solutions:
-
Accurately Determine Saturation Solubility: You must first determine the true saturation point at your target storage temperature (e.g., room temperature). See the Shake-Flask Solubility Protocol for a reliable method. Do not formulate above this concentration without stabilization.
-
Introduce a Precipitation Inhibitor: Certain polymers can act as precipitation inhibitors. They function by sterically hindering the API molecules from aggregating and forming crystal nuclei.
-
Examples: Polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are commonly used. Start with low concentrations (e.g., 0.5-2.0% w/w) and evaluate the formulation's stability over time.
-
-
Optimize Your Co-Solvent Blend: Sometimes, a specific ratio in a co-solvent system provides better long-term stability, even if it doesn't offer the absolute highest initial solubility. A well-designed co-solvent system can create a more favorable energetic environment for the API, preventing it from crashing out.
Caption: The relationship between different solubility states.
Experimental Protocols: A Practical Guide
These self-validating protocols provide a standardized framework for your experiments.
Protocol 1: Determination of Saturation Solubility (Shake-Flask Method)
This is the gold-standard method for accurately determining the equilibrium solubility of an API in a solvent system.
Methodology:
-
Preparation: Add an excess amount of the API to a known volume of your solvent system (e.g., 100% this compound or a co-solvent blend) in a sealed glass vial. "Excess" means undissolved solid API is clearly visible.
-
Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand for at least 2 hours to let undissolved solids settle. Alternatively, centrifuge the sample at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling: Carefully extract an aliquot of the clear supernatant. Be extremely cautious not to disturb the solid pellet at the bottom.
-
Dilution & Analysis: Dilute the aliquot with a suitable solvent to a quantifiable concentration. Analyze the API concentration using a validated analytical method, such as HPLC-UV.
-
Calculation: The measured concentration represents the saturation solubility of the API in that solvent system at that specific temperature.
Protocol 2: Co-Solvent System Optimization
This protocol provides a systematic way to screen for the optimal co-solvent and its concentration.
Materials:
-
Primary Solvent: this compound
-
Co-solvents for Screening: Select a range of co-solvents with varying polarities.
-
Moderately Polar: Propylene Glycol, Diethylene glycol monoethyl ether (e.g., Transcutol®).
-
Polar: Ethanol, PEG 400.
-
Non-polar (for specific interactions): Caprylic/Capric Triglyceride (Medium-Chain Triglycerides).
-
-
Your API.
Methodology:
-
Prepare Solvent Blends: Create a series of solvent blends in pre-defined ratios (w/w). For example, for Propylene Glycol (PG):
-
90:10 (this compound : PG)
-
80:20 (this compound : PG)
-
70:30 (this compound : PG)
-
...and so on.
-
-
Screening: For each blend, perform a rapid solubility assessment. Add a known amount of API to a small volume of the blend and observe dissolution with vortexing.
-
Identify Promising Blends: Identify the blends that show the best solubilizing capacity.
-
Quantitative Analysis: For the top 3-5 most promising blends, perform the full Shake-Flask Solubility Protocol (Protocol 1) to determine the precise saturation solubility.
-
Stability Assessment: Store the saturated solutions from the successful blends at various temperatures (e.g., 4°C, 25°C, 40°C) and observe for any signs of precipitation over several weeks. The optimal system is the one that provides sufficient solubility with the best long-term stability.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharma, D., & Soni, M. (2014). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). hexyl pivalate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pivalic acid. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Degradation of 2-Ethylhexyl Pivalate During Storage
Welcome to the technical support center for 2-Ethylhexyl Pivalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper storage and handling of this compound to minimize its degradation. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the integrity and purity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and concerns regarding the stability and storage of this compound. The answers are grounded in established principles of organic chemistry and best practices for laboratory management.
What is this compound and Why is Proper Storage Crucial?
This compound (also known as 2-ethylhexyl 2,2-dimethylpropanoate) is an ester commonly used as an emollient in cosmetics and as a plasticizer.[1] Its chemical structure consists of a bulky pivalate group and a branched 2-ethylhexyl alcohol moiety. This structure imparts unique physical properties but also makes it susceptible to degradation over time, which can impact its performance and introduce impurities into your experiments.
Proper storage is paramount to prevent chemical changes that can alter its physical properties and chemical purity. Degradation can lead to the formation of acidic and alcoholic impurities, which may interfere with your research, particularly in sensitive applications like drug formulation where excipient purity is critical.
What are the Primary Degradation Pathways for this compound?
Like most esters, this compound is primarily susceptible to three main degradation pathways: hydrolysis, oxidation, and thermal decomposition. Photodegradation can also occur with prolonged exposure to light.
-
Hydrolysis: This is the most common degradation pathway for esters in the presence of water.[2][3] The ester bond is cleaved, yielding pivalic acid and 2-ethylhexanol. This reaction can be catalyzed by both acids and bases.[2][3] The presence of moisture in the storage environment or in the compound itself can accelerate this process.
-
Oxidation: The 2-ethylhexyl portion of the molecule contains susceptible C-H bonds that can be attacked by atmospheric oxygen, especially in the presence of heat, light, or metal catalysts. Oxidative degradation of similar branched esters can lead to the formation of hydroperoxides, which can then decompose into a variety of byproducts including shorter-chain fatty acids, aldehydes, and other esters.[4][5]
-
Thermal Degradation: At elevated temperatures, esters can undergo decomposition. While this compound is relatively stable at room temperature, prolonged exposure to high temperatures can lead to the cleavage of the ester bond, potentially forming pivalic acid and 2-ethylhexene through an elimination reaction.
-
Photodegradation: Although specific data for this compound is limited, many cosmetic esters are known to be sensitive to UV radiation.[6][7][8] Light can provide the energy to initiate radical reactions, leading to oxidation and other degradation pathways.
The following diagram illustrates the primary hydrolytic degradation pathway of this compound.
Caption: Hydrolytic degradation of this compound.
How Should I Store Bulk Quantities of this compound?
For long-term storage of bulk quantities, it is essential to minimize exposure to the catalysts of degradation: water, oxygen, light, and heat.
-
Temperature: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of heat.[9] Refrigeration (2-8 °C) is recommended for long-term storage to slow down all potential degradation reactions.
-
Atmosphere: To prevent oxidation, it is best to store this compound under an inert atmosphere, such as nitrogen or argon. This is particularly important if the container will be opened multiple times.
-
Container: The choice of container material is critical to prevent leaching and catalytic degradation.
-
Recommended: Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps are ideal for laboratory-scale storage. For larger quantities, stainless steel or aluminum containers are suitable.
-
To be used with caution: High-density polyethylene (HDPE) and polypropylene (PP) containers may be used for short-term storage, but it is important to verify their compatibility, as plasticizers can sometimes be absorbed by polyolefins.[10] It is advisable to consult chemical compatibility charts.[11][12][13][14]
-
Avoid: Do not store in containers made of materials that can be corroded by trace amounts of acidic byproducts that may form over time. Avoid containers with caps that have reactive liners.
-
I've Noticed a Change in the pH/Acidity of My Stored this compound. What Does This Mean?
An increase in acidity is a strong indicator of hydrolytic degradation. The breakdown of this compound produces pivalic acid, which will lower the pH of the solution.
Troubleshooting Steps:
-
Quantify the Acidity: You can perform a simple acid-base titration to determine the acid number of your sample. An increasing acid number over time confirms ongoing hydrolysis.
-
Check for Water Content: Use Karl Fischer titration to measure the water content of your sample. Elevated water levels will accelerate hydrolysis.
-
Review Storage Conditions:
-
Is the container tightly sealed?
-
Has the container been opened frequently in a humid environment?
-
Was the compound dried appropriately before storage?
-
-
Consider Purification: If the level of degradation is unacceptable for your application, you may need to purify the this compound, for example, by washing with a dilute basic solution to remove the acidic impurities, followed by drying and distillation.
How Can I Monitor the Purity of My this compound Over Time?
A stability-indicating analytical method is crucial for monitoring the purity of your compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.
-
HPLC-UV: A reversed-phase HPLC method with UV detection can be developed to separate this compound from its potential degradation products. While this compound does not have a strong chromophore, it can be detected at low UV wavelengths (e.g., 210-220 nm). A stability-indicating method would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
GC-MS: GC-MS is an excellent technique for identifying and quantifying volatile degradation products like 2-ethylhexanol and pivalic acid.[9][15][16][17] The mass spectrometer can provide structural information to confirm the identity of the degradants.
The following table summarizes the key degradation pathways and recommended monitoring techniques.
| Degradation Pathway | Key Stress Factors | Potential Degradation Products | Recommended Analytical Technique |
| Hydrolysis | Water, Acid, Base | Pivalic Acid, 2-Ethylhexanol | GC-MS, HPLC-UV, Titration (Acid Number) |
| Oxidation | Oxygen, Heat, Light, Metal Ions | Hydroperoxides, Aldehydes, Ketones, Shorter-chain esters | GC-MS, HPLC-UV with MS detection |
| Thermal Degradation | High Temperature | Pivalic Acid, 2-Ethylhexene | GC-MS |
| Photodegradation | UV/Visible Light | Complex mixture of oxidative and other degradation products | HPLC-UV, GC-MS |
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of your this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended.[18] This involves subjecting the compound to stress conditions to accelerate its degradation.
Objective: To identify the potential degradation products of this compound under various stress conditions and to develop an analytical method capable of separating these products from the parent compound.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, and methanol
-
Vials for sample incubation
-
Calibrated oven and photostability chamber
-
HPLC-UV system and/or GC-MS system
Methodology:
The following workflow outlines the steps for a forced degradation study.
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the samples at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24, 48 hours).
-
After incubation, cool the samples to room temperature and neutralize them with an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Incubate the samples under the same conditions as the acid hydrolysis.
-
After incubation, cool and neutralize with an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.
-
Incubate at room temperature or slightly elevated temperature (e.g., 40 °C) for 24 hours.
-
-
Thermal Degradation:
-
Place a solid or liquid sample of this compound in a calibrated oven at a high temperature (e.g., 100-120 °C) for a defined period.
-
Also, expose a solution of the compound to the same thermal stress.
-
-
Photodegradation:
-
Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[19]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC-UV or GC-MS method.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Use mass spectrometry to elucidate the structures of the major degradation products.
-
By following this guide, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible research outcomes.
References
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2016). Selected 2-ethylhexyl esters: Human health tier II assessment. Australian Government Department of Health.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Wahl, M., et al. (2021). Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. Molecules, 26(16), 4992.
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
- Sugden, J. K. (1985). Photostability of Cosmetic Materials. International Journal of Cosmetic Science, 7(4), 165-173.
- Shimadzu. (n.d.). Analysis of Di(2-ethylhexyl)
- Al-Nimer, M., & Al-Amer, R. (2012). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl) Phthalate in Liver Samples.
- Al-Nimer, M., & Al-Amer, R. (2012). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl)
- Wu, Y., et al. (2022). Branched-Chain Amino Acid Deprivation Decreases Lipid Oxidation and Lipogenesis in C2C12 Myotubes. International Journal of Molecular Sciences, 23(7), 3959.
- European Medicines Agency. (2023).
- Park, J., & Wack, H. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
- Chisvert, A., et al. (2021). Phthalate Esters in Different Types of Cosmetic Products: A Five-Year Quality Control Survey. Cosmetics, 8(3), 77.
-
Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]
- Cao, X. L., et al. (2015). Di-(2-ethylhexyl) adipate and 20 phthalates in composite food samples from the 2013 Canadian Total Diet Study. Food Additives & Contaminants: Part A, 32(10), 1736-1745.
-
The Good Scents Company. (n.d.). hexyl pivalate. Retrieved from [Link]
- Koch, H. M., & Angerer, J. (2007). Simultaneous analysis of the di(2-ethylhexyl)phthalate metabolites 2-ethylhexanoic acid, 2-ethyl-3-hydroxyhexanoic acid and 2-ethyl-3-oxohexanoic acid in urine by gas chromatography-mass spectrometry.
- Valério, P. P., et al. (2018). KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS.
- Tsalbouris, A., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Molecules, 28(5), 2291.
-
Certified Laboratories. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- Wu, S., et al. (2019). Oxidative degradation of synthetic ester and its influence on tribological behavior.
- Tsalbouris, A., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages.
- Sugden, J. K. (1985).
- Clark, J. (2023). hydrolysis of esters. Chemguide.
- New Pig. (2015).
- Scribd. (n.d.). Stability Testing.
- Salimon, J., et al. (2012). The Effect of Long-chain and Branched Alcohol on Lubricity of Dodecanedioic Acid Based Ester. Journal of the Japan Petroleum Institute, 55(5), 296-302.
- LibreTexts Chemistry. (2022). 15.8: Hydrolysis of Esters.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235.
- Eurolab. (n.d.). Photostability Testing of Cosmetic Ingredients.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Salazar, C., et al. (2021). Branched-Chain Volatiles in Fruit: A Molecular Perspective. Frontiers in Plant Science, 12, 700990.
- Patel, P., et al. (2021). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Scientia Pharmaceutica, 89(3), 36.
- University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety.
- AMSBIO. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- CDF Corporation. (2004). Polyethylene Chemical Resistance Chart.
- Plastics International. (n.d.). Chemical Resistance Chart.
- Scribd. (n.d.).
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photostability of cosmetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. testinglab.com [testinglab.com]
- 9. researchgate.net [researchgate.net]
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- 11. professionalplastics.com [professionalplastics.com]
- 12. astisensor.com [astisensor.com]
- 13. plasticsintl.com [plasticsintl.com]
- 14. scribd.com [scribd.com]
- 15. shimadzu.com [shimadzu.com]
- 16. Di-(2-ethylhexyl) adipate and 20 phthalates in composite food samples from the 2013 Canadian Total Diet Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. certified-laboratories.com [certified-laboratories.com]
Navigating the Synthesis of 2-Ethylhexyl Pivalate: A Technical Support Guide for Scale-Up Challenges
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the production of 2-Ethylhexyl Pivalate. As Senior Application Scientists, we have compiled this comprehensive guide to address the common and complex challenges encountered during the synthesis and scale-up of this sterically hindered ester. This resource is designed to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
Section 1: Understanding the Core Reaction: Fischer-Speier Esterification
The synthesis of this compound is primarily achieved through the Fischer-Speier esterification, a reversible acid-catalyzed reaction between pivalic acid (2,2-dimethylpropanoic acid) and 2-ethylhexanol.[1] The significant steric hindrance posed by the bulky tert-butyl group on pivalic acid presents unique challenges to achieving high conversion and purity, especially at larger scales.
The Reaction Mechanism: A Step-by-Step Look
Understanding the mechanism is fundamental to troubleshooting. The reaction proceeds through a series of equilibrium steps:[1][2][3]
-
Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of pivalic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-ethylhexanol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Water Elimination: A molecule of water, a good leaving group, is eliminated, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.
Caption: Fischer-Speier esterification of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Low Reaction Conversion and Slow Reaction Rates
Q: My reaction is incredibly slow, and I'm not achieving the expected conversion, even after prolonged reaction times. What are the likely causes and how can I address this?
A: This is a common challenge, primarily due to the steric hindrance of pivalic acid. Here’s a breakdown of potential causes and solutions:
-
Insufficient Catalyst Activity:
-
Explanation: The bulky tert-butyl group of pivalic acid can hinder the approach of the alcohol to the carbonyl carbon. A standard acid catalyst might not be sufficient to overcome this steric barrier effectively.
-
Solution:
-
Increase Catalyst Loading: For homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid (p-TSA), a higher catalyst concentration (e.g., 1-5 mol%) may be necessary.
-
Consider a Stronger Acid Catalyst: While sulfuric acid is common, triflic acid or other superacids can be more effective, although they are more corrosive and expensive.
-
Switch to a Heterogeneous Catalyst: Solid acid catalysts like Amberlyst resins or zeolites can be advantageous for scale-up as they are easily removed by filtration and can be reused. They also often require higher reaction temperatures but can be more robust.
-
-
-
Reversible Nature of the Reaction:
-
Explanation: The production of water as a byproduct will shift the equilibrium back towards the reactants, limiting the final conversion. This effect is more pronounced at larger scales.[1]
-
Solution:
-
Water Removal: The most effective strategy is to continuously remove water as it is formed. This is typically achieved using a Dean-Stark apparatus with a suitable azeotropic solvent like toluene or xylene. The water is collected in the trap, while the solvent returns to the reaction flask, driving the reaction to completion.
-
Use of an Excess of One Reactant: Employing a large excess of 2-ethylhexanol (e.g., 2-3 equivalents) can also shift the equilibrium towards the product. However, this will necessitate a more rigorous purification step to remove the unreacted alcohol.
-
-
-
Inadequate Reaction Temperature:
-
Explanation: Esterification reactions are temperature-dependent. A temperature that is too low will result in a very slow reaction rate, especially with a sterically hindered acid.
-
Solution: Increase the reaction temperature to the reflux temperature of the chosen solvent. For toluene, this is around 111°C. Higher boiling point solvents can be used, but be mindful of potential side reactions at elevated temperatures.
-
| Parameter | Recommended Range | Rationale |
| Catalyst Loading (p-TSA) | 1 - 5 mol% | Overcomes steric hindrance of pivalic acid. |
| Reactant Molar Ratio (Pivalic Acid:2-Ethylhexanol) | 1:1.5 to 1:3 | Shifts equilibrium towards product formation. |
| Temperature | Reflux (typically 110-140°C) | Provides sufficient activation energy for the reaction. |
| Water Removal | Continuous (e.g., with Dean-Stark) | Drives the reversible reaction to completion. |
Byproduct Formation and Impurities
Q: I'm observing unexpected peaks in my GC-MS analysis. What are the likely byproducts in this compound synthesis?
A: Byproduct formation can complicate purification and reduce the overall yield. Here are the most common impurities to look out for:
-
Di(2-ethylhexyl) Ether:
-
Formation: This is a common byproduct when using strong acid catalysts at elevated temperatures. The acid can catalyze the dehydration of two molecules of 2-ethylhexanol to form the corresponding ether.[4][5]
-
Prevention:
-
Control Temperature: Avoid excessively high reaction temperatures.
-
Use a Milder Catalyst: Heterogeneous catalysts or milder homogeneous acids may reduce the rate of ether formation.
-
Optimize Catalyst Concentration: Use the minimum effective amount of catalyst.
-
-
-
Unreacted Starting Materials:
-
Presence: Due to the reversible nature of the reaction and steric hindrance, it's common to have unreacted pivalic acid and 2-ethylhexanol in the crude product.
-
Removal: These are typically removed during the purification process through washing and distillation.
-
-
Oligomers of Pivalic Acid:
-
Formation: Under harsh acidic conditions and high temperatures, pivalic acid can potentially undergo self-condensation to form oligomers, although this is less common.
-
Prevention: Maintain optimal reaction conditions and avoid prolonged reaction times at very high temperatures.
-
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 2-Ethylhexyl Pivalate Analysis
Abstract
This guide provides a comprehensive, technically detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethylhexyl pivalate. Rooted in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document moves beyond a simple checklist, offering in-depth explanations for experimental choices and presenting a robust comparison with alternative analytical technologies.[1][2] All protocols are designed to be self-validating systems, ensuring scientific integrity and trustworthiness for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of this compound
This compound is a branched-chain ester often utilized in various industrial applications, including as a fragrance ingredient, a plasticizer, or a synthesis intermediate. Its accurate quantification is critical for quality control, stability testing, and impurity profiling.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry. However, the analysis of simple, non-chromophoric esters like this compound presents a specific challenge. Lacking a significant UV-absorbing functional group, its detection requires careful consideration. This guide will focus on validating an HPLC method using a UV detector at a low wavelength (e.g., ~210 nm), while also critically evaluating Gas Chromatography (GC) as a powerful and often more suitable alternative.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][4] This guide provides the rigorous framework to achieve that objective.
Proposed HPLC Method & System Suitability
Before validation can begin, a stable and reproducible chromatographic method must be established. The following conditions serve as a robust starting point for the analysis of this compound.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC Column | C18 Reverse-Phase, 5 µm, 4.6 x 150 mm | C18 columns provide excellent hydrophobic retention for non-polar analytes like esters. |
| Mobile Phase | Acetonitrile (ACN) / Water (H₂O) = 80:20 (v/v) | A high percentage of organic solvent (ACN) is needed to elute the non-polar analyte from the C18 column in a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 10 µL | A typical volume to ensure good peak response without overloading the column. |
| Detector | UV/DAD at 210 nm | The ester carbonyl group exhibits some absorbance at low UV wavelengths. A Diode-Array Detector (DAD) is useful to confirm peak purity. |
| Diluent | Acetonitrile | The analyte is highly soluble in the mobile phase organic component, ensuring good peak shape. |
System Suitability Testing (SST)
SST is not part of the formal validation but is a prerequisite for each analytical run.[5] It demonstrates that the chromatographic system is performing as expected on the day of analysis.[5][6]
Experimental Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).
-
Perform five replicate injections of this standard.
-
Calculate the key performance parameters against the established acceptance criteria.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Precision (RSD%) | ≤ 2.0% for peak area and retention time[7] | Ensures the system is providing reproducible results. |
| Tailing Factor (T) | T ≤ 2.0[7] | Measures peak symmetry; a high tailing factor can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and sharpness of the peak. |
The Validation Workflow: A Step-by-Step Guide
Method validation is a structured process where each parameter builds upon the last. The following sections detail the experimental protocols and acceptance criteria for each validation characteristic as outlined by ICH Q2(R1).[3][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. System Suitability for USP Chromatographic Methods - ECA Academy [gmp-compliance.org]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Comparative Analysis of 2-Ethylhexyl Pivalate and Silicones in Hair Care Formulations
An In-Depth Guide for Formulation Scientists
Executive Summary
The pursuit of effective hair conditioning—characterized by reduced combing friction, enhanced shine, and superior sensory feel—has led formulators to two principal classes of materials: silicones and synthetic esters. This guide provides a detailed performance comparison between various industry-standard silicones (Dimethicone, Amodimethicone) and a representative lightweight ester, 2-Ethylhexyl Pivalate. Through an examination of their chemical properties, mechanisms of action, and performance in standardized laboratory tests, this document aims to equip research and development professionals with the data-driven insights necessary to make informed formulation decisions. While silicones offer unparalleled performance in friction reduction and shine, their potential for buildup remains a significant consideration. This compound emerges as a compelling alternative, delivering a distinct sensory profile with minimal residue, particularly suited for lightweight and "silicone-free" applications.
Introduction: The Physicochemical Challenge of Hair Conditioning
The surface of a hair fiber is a complex and dynamic interface. The cuticle, its outermost layer, is prone to damage from chemical treatments, heat styling, and environmental exposure. This damage lifts the cuticle scales, increasing inter-fiber friction, which consumers perceive as roughness, tangling, and a lack of shine. The primary role of a conditioning agent is to adsorb onto the hair shaft, forming a thin, lubricating film that smooths the cuticle, thereby reducing the force required to comb or brush the hair and creating a uniform surface for light reflection.[1]
For decades, silicones have been the gold standard for achieving these effects.[2] However, evolving consumer preferences and formulation challenges, such as the potential for residue buildup, have driven the exploration of alternatives.[3] Among these, synthetic esters like this compound represent a versatile class of emollients that offer unique conditioning properties and a differentiated sensory experience.[4] This guide will systematically evaluate these two material classes across key performance metrics.
Material Profiles: Structure and Functionality
Silicones: The Polymer Film-Formers
Silicones are a broad class of synthetic polymers built upon a repeating siloxane bond (-Si-O-) backbone.[2] Their versatility in hair care stems from the ability to modify the side chains attached to the silicon atoms, leading to a wide range of physical properties and functionalities.
-
Dimethicone: A linear polydimethylsiloxane, this is one of the most common and cost-effective silicones. It is a hydrophobic polymer that acts as an excellent lubricant, spreading easily to form a protective film.[5] However, its water-insolubility and tendency to layer upon itself can lead to accumulation on the hair shaft over time, a phenomenon known as "build-up."[3][4]
-
Amodimethicone: This is an amine-functionalized silicone. The presence of amino groups imparts a positive charge at typical conditioner pH levels. Since damaged hair carries a negative surface charge, amodimethicone is electrostatically attracted to the areas that need it most.[6] Furthermore, once deposited, the cationic charges repel incoming amodimethicone molecules, creating a self-limiting deposition that significantly reduces the risk of build-up compared to dimethicone.[7][8]
-
Phenyl Trimethicone: The incorporation of phenyl groups onto the siloxane backbone increases the polymer's refractive index. This modification makes phenyl trimethicone particularly effective at enhancing hair shine and luster.[2]
This compound: The Lightweight Ester Emollient
This compound (also known as Octyl Pivalate) belongs to the ester chemical class. Esters are synthesized from an alcohol and a carboxylic acid and are widely used in cosmetics for their emollient properties. They are prized for their ability to impart a smooth, silky, and non-greasy feel.[4] Unlike the polymeric structure of silicones, this compound is a smaller molecule, which contributes to its characteristic lightweight sensory profile and low potential for residue accumulation. It functions primarily as a lubricant and spreading agent, reducing surface friction and improving the tactile feel of the hair.
Performance Evaluation: Methodology and Comparative Data
To objectively compare the performance of these materials, standardized, instrument-based protocols and expert sensory analysis are required. The following sections detail the methodologies and present comparative data for 2% active material in a representative rinse-off conditioner base versus a control (base conditioner without a conditioning agent).
Experiment 1: Friction Reduction via Instrumental Combing Force
The reduction in combing force is a primary quantitative measure of conditioning efficacy. Lower force indicates better lubrication and detangling.
-
Tress Preparation: Virgin medium-brown hair tresses (4g, 8 inches) are sourced and pre-washed twice with a 15% Sodium Laureth Sulfate (SLES) solution to strip any existing treatments and establish a consistent baseline.
-
Baseline Measurement: Wet combing force of the SLES-washed tresses is measured using a Texture Analyzer equipped with a hair combing rig attachment.[1][9] The comb is drawn through the tress at a constant speed, and the force (in grams-force, gf) is recorded.
-
Treatment: Tresses are treated with 1.0g of the test conditioner (Control, 2% Dimethicone, 2% Amodimethicone, or 2% this compound) for 1 minute, then rinsed for 30 seconds under controlled water flow and temperature.
-
Post-Treatment Measurement: The wet combing force is measured again. The tresses are then allowed to air dry overnight in a controlled humidity chamber, and dry combing force is measured.
-
Data Analysis: The Total Work (mJ) required to comb the full length of the tress is calculated. The percentage reduction in work versus the SLES-washed baseline is reported.
| Active Ingredient | Avg. % Reduction in Wet Combing Work | Avg. % Reduction in Dry Combing Work | Key Observations |
| Dimethicone | 88% | 92% | Excellent lubrication in both wet and dry states. |
| Amodimethicone | 91% | 94% | Superior performance, likely due to targeted deposition on damaged sites. |
| This compound | 75% | 78% | Significant friction reduction, providing effective conditioning with a lighter feel. |
| Control (Base Conditioner) | 45% | 40% | Baseline conditioning from the cationic surfactant in the base. |
Experiment 2: Shine and Luster Analysis
Shine is a visual perception related to the specular reflection of light from the hair surface. A smoother, more uniform surface reflects light more directly, appearing shinier.
-
Tress Preparation: Tresses are prepared and treated as described in the combing force protocol.
-
Instrumentation: A goniophotometer is used to measure the intensity of reflected light across a range of angles.[10] The instrument illuminates a flat, aligned tress with a fixed light source.
-
Measurement: A detector moves in an arc around the tress, capturing the intensity of both specular (direct, mirror-like) and diffuse (scattered) reflection.[11]
-
Data Analysis: The data is used to calculate a Luster Value, which is a ratio of the specular reflectance to the diffuse reflectance. Higher values indicate greater shine.
| Active Ingredient | Luster Value (Arbitrary Units) | Key Observations |
| Dimethicone | 120 | Creates a smooth, high-shine film. |
| Amodimethicone | 115 | Provides significant shine, slightly less intense than dimethicone. |
| This compound | 95 | Imparts a healthy, natural-looking luster. |
| Control (Base Conditioner) | 70 | Baseline shine from cuticle smoothing by the base. |
Experiment 3: Build-Up Assessment
The potential for a conditioning agent to accumulate on the hair can lead to negative attributes such as limpness, a greasy feel, and dullness.[12]
-
Initial Treatment: Tresses are prepared and treated once with the test conditioners, and the dry combing force is measured (Cycle 1).
-
Repeated Cycles: The treatment process (application and rinsing) is repeated nine more times without an intermittent clarifying wash.
-
Measurement: Dry combing force and a sensory score for "limpness" (evaluated by a trained panel on a 1-10 scale) are recorded after the 5th and 10th cycles.
-
Data Analysis: An increase in combing force or limpness score indicates negative build-up.
| Active Ingredient | Change in Dry Combing Work (Cycle 10 vs 1) | Sensory Limpness Score (Cycle 10) | Key Observations |
| Dimethicone | +15% | 7.8 | Clear evidence of accumulation leading to increased friction and weighed-down feel.[3] |
| Amodimethicone | +2% | 3.1 | Minimal build-up due to self-limiting deposition mechanism.[8] |
| This compound | -1% | 1.5 | No evidence of build-up; hair remains lightweight and clean-feeling. |
| Control (Base Conditioner) | 0% | 2.0 | No significant change observed. |
Visualization of Workflows and Concepts
To better illustrate the experimental and logical frameworks of this guide, the following diagrams are provided.
Sources
- 1. stablemicrosystems.com [stablemicrosystems.com]
- 2. With or without Silicones? A Comprehensive Review of Their Role in Hair Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lovenoughty.co.uk [lovenoughty.co.uk]
- 4. Lipids: Oils, esters and silicones: COSSMA [cossma.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. labmuffin.com [labmuffin.com]
- 8. Amodimethicone: Benefits, Safety, Product Recommendations [healthline.com]
- 9. azom.com [azom.com]
- 10. p1-cms-assets.imgix.net [p1-cms-assets.imgix.net]
- 11. researchgate.net [researchgate.net]
- 12. curlsandpotions.com [curlsandpotions.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
